2-(1H-pyrazol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide
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Description
The compound 2-(1H-pyrazol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a complex organic molecule that likely contains several heterocyclic structures, including pyrazole, thiophene, and oxadiazole rings. These types of structures are often of interest in the development of pharmaceuticals and materials due to their unique chemical properties.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been described in the literature. For instance, the synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine involves the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride, followed by a reaction with various aromatic aldehydes and cyclisation with hydrazine hydrate . Although the specific synthesis of 2-(1H-pyrazol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is not detailed, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of compounds with similar complexity has been characterized using techniques such as 1H NMR, IR spectroscopy, and single-crystal X-ray diffraction . For example, the crystal structure of 2-Phenyl-N-(pyrazin-2-yl)acetamide was determined using single-crystal X-ray diffraction, revealing its crystallization in the monoclinic space group and the presence of intramolecular hydrogen bonding . These techniques would likely be useful in analyzing the molecular structure of 2-(1H-pyrazol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide.
Chemical Reactions Analysis
The reactivity of such compounds typically involves their functional groups. The presence of acetamide groups suggests potential for further reactions, such as nucleophilic substitution or participation in the formation of hydrogen bonds, as seen in the crystal structure of related compounds . The heterocyclic rings may also engage in various chemical reactions, depending on the substituents and reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds can be diverse. Techniques like thermogravimetric analysis, differential thermal analysis, and UV-Visible spectroscopy are used to characterize these properties . The presence of different heteroatoms within the rings of 2-(1H-pyrazol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide would influence its melting point, solubility, and electronic properties, which are critical for its potential applications.
Scientific Research Applications
Computational and Pharmacological Evaluation
Research has explored the potential of 1,3,4-oxadiazole and pyrazole novel derivatives, including compounds with structural similarities to the specified chemical, in various pharmacological areas. These derivatives have been computationally and pharmacologically evaluated for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Certain derivatives demonstrated moderate inhibitory effects across these assays, indicating their potential for further investigation in medical and pharmaceutical research (Faheem, 2018).
Coordination Complexes and Antioxidant Activity
Another study synthesized pyrazole-acetamide derivatives, leading to the formation of Co(II) and Cu(II) coordination complexes. These complexes were examined for their antioxidant activity, showing significant results. The research indicates the potential of these compounds in developing therapeutic agents with antioxidant properties, highlighting the versatile applications of pyrazole-acetamide derivatives in chemical and biological sciences (Chkirate et al., 2019).
Synthesis of Novel Derivatives and Anti-inflammatory Activity
Further research into N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives has shown significant anti-inflammatory activity. This underscores the compound's role in developing new anti-inflammatory drugs, showcasing the importance of such derivatives in pharmaceutical advancements (Sunder & Maleraju, 2013).
Antimicrobial and Hemolytic Activity of Oxadiazole Derivatives
The antimicrobial and hemolytic activities of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives have been assessed, with some compounds displaying active properties against selected microbial species. This study highlights the potential use of such compounds in treating microbial infections, contributing to the search for new antimicrobial agents (Gul et al., 2017).
Flavoring Substance Evaluation
The European Food Safety Authority (EFSA) evaluated the safety of a flavoring substance structurally related to the query compound, concluding no safety concerns at the estimated level of dietary exposure. This study demonstrates the compound's potential application in food flavoring, underlining its importance in food science and safety evaluations (Younes et al., 2018).
properties
IUPAC Name |
2-pyrazol-1-yl-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c24-16(12-23-9-4-8-19-23)20-14-6-2-1-5-13(14)11-17-21-18(22-25-17)15-7-3-10-26-15/h1-10H,11-12H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWORNBAAJGBEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)CN4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrazol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide |
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